molecular formula C10H8OS B1275465 2-Methyl-1-benzothiophene-3-carbaldehyde CAS No. 30446-99-2

2-Methyl-1-benzothiophene-3-carbaldehyde

Cat. No. B1275465
CAS RN: 30446-99-2
M. Wt: 176.24 g/mol
InChI Key: GDAUIGNXYBQHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-benzothiophene-3-carbaldehyde is a biochemical compound with the molecular formula C10H8OS and a molecular weight of 176.20 . It is also known as Thianaphthene-3-carboxaldehyde or Benzo[b]thiophene-3-carboxaldehyde . This compound can be synthesized from 3-methyl-benzo[b]thiophene .


Synthesis Analysis

The synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde involves phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Other methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-benzothiophene-3-carbaldehyde consists of a benzothiophene ring with a methyl group attached to the second carbon and a carbaldehyde group attached to the third carbon .


Chemical Reactions Analysis

Thiophene-based analogs, including 2-Methyl-1-benzothiophene-3-carbaldehyde, have been the subject of extensive research due to their potential as biologically active compounds . They undergo various chemical reactions, including condensation reactions such as the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including compounds like 2-Methyl-1-benzothiophene-3-carbaldehyde, have been studied for their potential anticancer properties. These compounds can be designed to target specific pathways in cancer cells, potentially leading to the development of new therapeutic agents .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based compounds are utilized for their semiconducting properties. They are integral in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics and display technologies .

Organic Electronics: Field-Effect Transistors

2-Methyl-1-benzothiophene-3-carbaldehyde can be used in the synthesis of benzothiophene-based molecules for high-mobility OFET devices. These materials are essential for creating thin-film transistors used in various electronic applications .

Photovoltaic Applications: Dye-Sensitized Solar Cells

Benzothiophene derivatives are also significant in the context of dye-sensitized solar cells (DSSCs). They serve as components that improve the efficiency of light absorption and conversion into electrical energy, which is crucial for the development of renewable energy technologies .

Organic Photovoltaics: Non-Fullerene Acceptors

In organic photovoltaics, 2-Methyl-1-benzothiophene-3-carbaldehyde-related compounds can act as non-fullerene acceptors. They play a role in enhancing the absorption of solar radiation and facilitating the transport of charge carriers within the solar cell structure .

Biochemical Research: Proteomics

This compound is used in proteomics research, where it may be involved in the study of protein interactions and functions. Its reactivity and structural features make it a valuable tool for probing biochemical pathways and understanding disease mechanisms .

properties

IUPAC Name

2-methyl-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAUIGNXYBQHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396264
Record name 2-methylbenzo[b]thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-benzothiophene-3-carbaldehyde

CAS RN

30446-99-2
Record name 2-methylbenzo[b]thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

SnCl4 (20 mL, 67 mmole) was added over 5 min to a stirred solution of 2-methylbenzo[b]thiophene (5.0 g, 33.7 mmole) in CH2Cl2 (75 mL) at 0° C. under argon. After 15 minutes, dichloromethyl methyl ether (3.7 mL, 41 mmole) was added. The reaction became a yellowish colored suspension. The reaction was allowed to warm to RT and stirred for 16 h, then was poured onto ice water (200 mL). The aqueous mixture was acidified with 1.0 N HCl (100 mL) and stirred until the suspension dissolved. The organic phase was separated, dried (MgSO4), and concentrated under vacuum. Purification by flash chromatography on silica gel (10% ethyl acetate/hexane) gave the title compound (5.83 g, 98%) as a white crystalline solid: 1H NMR (400 MHz, CDCl3) δ 10.38 (s, 1 H), 8.61 (d, J=8.1 Hz, 1 H), 7.77 (d, J=8.0 Hz, 1 H), 7.48 (t, 1 H), 7.39 (t, 1 H), 2.93 (s, 3 H).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.